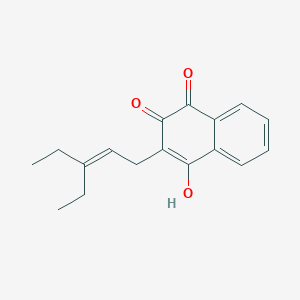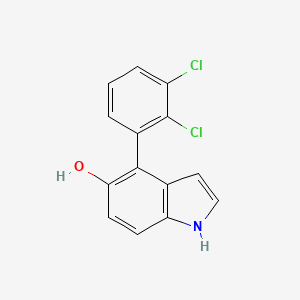
3-(3-Ethylpent-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Ethylpent-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione is a complex organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and are often found in natural products. The structure of this compound includes a naphthalene ring system with hydroxyl and ethylpent-2-en-1-yl substituents, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethylpent-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the alkylation of a naphthoquinone precursor with an appropriate alkyl halide under basic conditions. This is followed by a series of oxidation and reduction reactions to introduce the hydroxyl group and the ethylpent-2-en-1-yl side chain.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale organic synthesis techniques, including continuous flow reactors and catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Ethylpent-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The naphthoquinone core can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(3-Ethylpent-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of 3-(3-Ethylpent-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione involves its interaction with various molecular targets, such as enzymes and receptors. The hydroxyl and ethylpent-2-en-1-yl groups play a crucial role in binding to these targets, modulating their activity. This compound can inhibit or activate specific pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Compared to similar compounds, 3-(3-Ethylpent-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. Its diverse applications in various fields of research further highlight its significance.
Propiedades
Número CAS |
90149-88-5 |
|---|---|
Fórmula molecular |
C17H18O3 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
3-(3-ethylpent-2-enyl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C17H18O3/c1-3-11(4-2)9-10-14-15(18)12-7-5-6-8-13(12)16(19)17(14)20/h5-9,18H,3-4,10H2,1-2H3 |
Clave InChI |
LZWRYOUPZLKOAY-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B15064133.png)


![1-Oxo-2',3',5',6'-tetrahydrospiro[isochroman-3,4'-thiopyran]-4-carboxylic acid](/img/structure/B15064155.png)


![5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B15064169.png)

![Ethyl (2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)carbamate](/img/structure/B15064180.png)
![Butanamide, N-[(4-butyl-2,3-dihydro-1H-inden-1-yl)methyl]-](/img/structure/B15064185.png)




